4-Bromo-2-methylbut-2-en-1-ol
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Overview
Description
4-Bromo-2-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9BrO It is a brominated alcohol that features a bromine atom attached to a carbon chain with a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Bromo-2-methylbut-2-en-1-ol involves the bromination of isoprene epoxide with cupric bromide in the presence of lithium carbonate . This reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methylbut-2-enal.
Reduction: Formation of 2-methylbut-2-en-1-ol.
Substitution: Formation of various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbut-2-en-1-ol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylbut-2-en-1-ol
- 4-Bromo-3-methylbut-2-en-1-ol
- 2-Bromo-2-methylbutane
Uniqueness
4-Bromo-2-methylbut-2-en-1-ol is unique due to its specific arrangement of the bromine atom and the hydroxyl group on a carbon chain with a double bond. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4-bromo-2-methylbut-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(4-7)2-3-6/h2,7H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHODTNPJNECBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70845086 |
Source
|
Record name | 4-Bromo-2-methylbut-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70845086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918823-42-4 |
Source
|
Record name | 4-Bromo-2-methylbut-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70845086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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